molecular formula C10H9NO2 B1300891 Methyl (3-cyanophenyl)acetate CAS No. 52798-00-2

Methyl (3-cyanophenyl)acetate

Cat. No. B1300891
CAS RN: 52798-00-2
M. Wt: 175.18 g/mol
InChI Key: SGEWFZYSRHJDRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and catalytic processes. For instance, a compound with a complex bicyclic structure was synthesized from norbornene using a palladium-catalyzed asymmetric hydrosilation, followed by a series of reactions including oxidation and Baeyer-Villiger reaction . Another synthesis involved the reaction of methyl (2-hydroxyphenyl)acetate with a chloromethylated oxadiazole derivative . Additionally, the synthesis of a compound with a cyano and methoxyphenyl group was achieved by acetylation of a hydroxy group after forming the intermediate through a reaction with acetonitrile and cyclohexanone . These methods could potentially be adapted for the synthesis of methyl (3-cyanophenyl)acetate.

Molecular Structure Analysis

The molecular structures of synthesized compounds were characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a compound was determined, revealing weak intramolecular hydrogen bonds and intermolecular interactions . Another compound's structure was elucidated by X-ray crystallography, showing a chair conformation of the cyclohexane ring and intermolecular hydrogen bonds . These techniques are essential for confirming the structure of methyl (3-cyanophenyl)acetate once synthesized.

Chemical Reactions Analysis

The papers describe the use of organocatalysts for reactions such as cyanosilylation of carbonyl compounds, which could be relevant for introducing cyano groups into organic molecules . The chemical reactivity and interactions of the synthesized compounds, such as intramolecular hydrogen bonding and tautomeric states, were also studied . These insights into chemical reactivity could inform the reactions involving methyl (3-cyanophenyl)acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds were analyzed using experimental techniques like FT-IR, UV-VIS, and NMR, as well as theoretical methods like density functional theory (DFT) . These studies provide information on the local and global chemical activities, molecular properties, and non-linear optical behaviors of the compounds . Such analyses would be crucial for understanding the properties of methyl (3-cyanophenyl)acetate.

Scientific Research Applications

Substrate Control in Enzymatic Catalysis

Research indicates that specific substrates like per-O-methylated cyclodextrins, when modified with acetate or propanoate groups, can significantly influence glycosidase activity, showcasing the potential of modified organic molecules like Methyl (3-cyanophenyl)acetate in directing enzyme catalysis and improving reaction rates (Fenger & Bols, 2010).

Anticancer Compound Synthesis

A study on the synthesis of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives from selective amidation of methyl-2-(2-cyanophenyl)acetates demonstrated potential anticancer activity against various cancer cell lines. This highlights the role of Methyl (3-cyanophenyl)acetate derivatives in developing new anticancer agents (Konidena et al., 2018).

Organic Chemistry Education

An educational approach involving Methyl (3-cyanophenyl)acetate derivatives in organic chemistry experiments has been shown to enhance students' interest and skills in scientific research, indicating the compound's usefulness in educational settings (Min, 2015).

Enhancement of Lithium-Ion Battery Performance

Methyl acetate, as a co-solvent in lithium-ion batteries, has been investigated for its impact on improving the rate capability and overall performance of NMC532/graphite cells. This application demonstrates the potential utility of methyl acetate derivatives in advancing energy storage technologies (Li et al., 2018).

properties

IUPAC Name

methyl 2-(3-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEWFZYSRHJDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363838
Record name Methyl (3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-cyanophenyl)acetate

CAS RN

52798-00-2
Record name Methyl (3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(3-cyanophenyl)acetic acid (1, 6.2 mmol) in methanol (20 ml) was added sulfurous dichloride (5 ml) and 0.1 ml N,N-dimethylformamide. Then the reaction mixture was heated to 80° C. for 2 h. When TLC indicated that the starting material was consumed, the mixture was concentrated to give the residue. The residue was poured into water (20 ml) and was extracted by ethyl acetate (50 m1*2). The organic layer was dried by anhydrous sodium sulfate, filtered, concentrated to give the desired product. LC-MS: m/z (M+H)=176.5
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
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20 mL
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solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Nitrogen was bubbled through a mixture of (3-bromo-phenyl)-acetic acid methyl ester (26.12 g, 114.02 mmol), Zn(CN)2 (8.37 g, 71.3 mmol), and DMF (300 mL) for about 5 minutes followed by addition of tetrakistriphenylphosphine(0) palladium (5.0 g, 4.3 mmol). The mixture was heated for 1.5 h at 90° C. and was cooled to room temperature. Aqueous 2N NH4OH was added and the product was extracted into EtOAc (3×). The organic solution was washed with 2N NH4OH (1×) followed by brine (2×). The organic solution was dried (MgSO4), filtered, and concentrated in vacuo. Purification by medium pressure chromatography (9:1 hexanes:EtOAc) provided the title compound of Step A as an oil (18.06 g). 1H NMR (400 MHz, CDCl3) δ 7.57-7.41 (m, 4H), 3.706 (s, 3H), 3.703 (s, 2H).
Quantity
26.12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8.37 g
Type
catalyst
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine(0) palladium
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of (3-bromophenyl)-acetic acid methyl ester 46 (1.20 g, 5.28 mmol) in dry dimethyl-acetamide (5 mL) is added under argon zinc cyanide (0.78 g, 6.64 mmol) and tetrakis(triphenylphosphine) palladium (0.63 g, 0.55 mmol). The mixture is stirred for 24 hours at 80° C. After cooling to room temperature, the mixture is diluted with EtOAc (15 mL) and water (20 mL). The resulting precipitate is removed by vacuum filtration. The organic layer of the filtrate is separated and washed with H2O, then dried over MgSO4, filtered and concentrated. Purification by silica gel chromatography (0 to 20% EtOAc/hexane) to give (3-cyano-phenyl)acetic acid methyl ester 47 as an oil: 1H-NMR (400 MHz, CDCl3) δ=7.63 (d, J=8.0 Hz, 1H), 7.47 (d, J=1.2 Hz, 1H), 7.30 (dd, J=1.2 Hz, J=8.0 Hz, 1H), 3.72 (s, 3H), 3.69 (s, 2H). MS calculated for C10H9O2ClN (M+H+) 210.0, found 210.0.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.63 g
Type
catalyst
Reaction Step Three

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